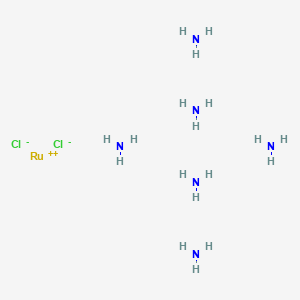

Azane;ruthenium(2+);dichloride

Descripción

Hexammineruthenium(II) chloride is a yellow to brown crystalline powder. americanelements.comcymitquimica.com It is recognized as an organo-metallic compound and is noted for its limited solubility in water. sigmaaldrich.comchemicalbook.comsigmaaldrich.commedchemexpress.com The isolation and study of this bivalent ruthenium ammine have been instrumental in discovering new ammines and developing simpler synthetic pathways to others that were previously difficult to prepare. matthey.com

Table 1: Physical and Chemical Properties of Hexammineruthenium(II) Chloride

| Property | Value |

|---|---|

| Molecular Formula | [Ru(NH₃)₆]Cl₂ |

| Molecular Weight | 274.16 g/mol cymitquimica.com |

| Appearance | Yellow to orange crystals or powder cymitquimica.com |

| Solubility | Slightly soluble in water sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Assay | 99.9% trace metals basis sigmaaldrich.comsigmaaldrich.com |

Ruthenium ammine complexes are a cornerstone in the field of inorganic chemistry due to the diverse reactivity and electronic properties of ruthenium, which can exist in multiple oxidation states. scientificarchives.com Nitrogen-donor ligands, such as ammonia (B1221849) in ammine complexes, constitute one of the most significant classes of compounds in ruthenium chemistry. researchgate.net The study of these complexes is crucial for understanding fundamental chemical processes, including electron transfer reactions.

The investigation of ruthenium ammine complexes has led to significant breakthroughs. For instance, the synthesis of dinitrogen complexes of ruthenium, such as [Ru(NH₃)₅(N₂)]²⁺, was a major advancement in the field. acs.org Furthermore, the study of substitution reactions in ruthenium(II) and ruthenium(III) ammines has provided deep insights into reaction mechanisms. tandfonline.com Ruthenium(II) is particularly unique as it is the only 2+ oxidation state metal ion that forms an abundant and readily studied series of substitution-inert octahedral complexes. tandfonline.com The reactions of these complexes, including their aquation and anation, have been extensively studied to understand their kinetic and thermodynamic properties.

Within the vast landscape of ruthenium coordination compounds, [Ru(NH₃)₆]Cl₂ holds a special place. Its isolation was a key development that facilitated the preparation of a range of other ruthenium ammine complexes. matthey.comrsc.org It serves as a powerful reducing agent, a property that is evident in many of its chemical reactions. rsc.org

Research has demonstrated the versatility of [Ru(NH₃)₆]Cl₂ as a precursor in the synthesis of other important ruthenium compounds. For example, its reaction with hydrochloric acid can lead to the formation of a blue, chloro-bridged ruthenium(II)-ruthenium(III) dimer. cdnsciencepub.com It has also been utilized in studies of ion transfer coupled with electron transfer. chemicalbook.com

The broader family of ruthenium ammine complexes, including derivatives of [Ru(NH₃)₆]Cl₂, has found applications in various areas. Some have potential commercial significance in fields like electrodeposition and the production of supported catalysts. matthey.com Moreover, the fundamental understanding gained from studying these simple ammine complexes has paved the way for the development of more complex ruthenium-based systems with applications in catalysis and materials science. researchgate.netnih.gov

Structure

2D Structure

Propiedades

Número CAS |

15305-72-3 |

|---|---|

Fórmula molecular |

ClH12N6Ru+ |

Peso molecular |

232.7 g/mol |

Nombre IUPAC |

azanide;ruthenium(8+);chloride |

InChI |

InChI=1S/ClH.6H2N.Ru/h1H;6*1H2;/q;6*-1;+8/p-1 |

Clave InChI |

MHYZHXDLILNYTQ-UHFFFAOYSA-M |

SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Ru+2] |

SMILES canónico |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8] |

Origen del producto |

United States |

Synthetic Routes and Precursor Chemistry of Hexammineruthenium Ii and Hexammineruthenium Iii Complexes

Methodologies for [Ru(NH3)6]Cl2 Preparation

The preparation of hexammineruthenium(II) chloride typically begins with a readily available ruthenium source, such as ruthenium(III) chloride. A common and efficient method involves the reduction of ruthenium(III) chloride in the presence of ammonia (B1221849).

One established procedure utilizes zinc dust as the reducing agent. In this method, an excess of zinc powder is added to a solution containing ruthenium(III) chloride and concentrated aqueous ammonia. google.com Heating this mixture facilitates the reduction of Ru(III) to Ru(II) and the coordination of six ammonia ligands to the ruthenium center, yielding [Ru(NH3)6]Cl2. google.com This approach is favored for its efficiency and the use of relatively accessible starting materials. google.com

An alternative synthesis involves the use of hydrazine (B178648) to reduce ruthenium(III) chloride, which subsequently forms an ammonia complex. unite.edu.mk This resulting hexaammineruthenium(II) complex can then be used in further reactions. unite.edu.mk

The choice of solvent is also a consideration, with water being a preferred medium due to its safety and operational simplicity. google.com The final product, hexammineruthenium(II) chloride, typically presents as a khaki-green to brown powder. chemdad.com

Table 1: Methodologies for [Ru(NH3)6]Cl2 Preparation

| Starting Material | Reducing Agent | Key Reaction Conditions | Reference |

|---|---|---|---|

| Ruthenium(III) chloride | Zinc dust | Heated solution with concentrated aqueous ammonia | google.com |

| Ruthenium(III) chloride | Hydrazine | Formation of an initial ammonia complex | unite.edu.mk |

Interconversion Pathways between Ruthenium(II) and Ruthenium(III) Ammine Species

The hexaammineruthenium(III)/hexaammineruthenium(II) couple is a well-established electrochemical redox system known for its chemical and electrochemical reversibility. chemicalbook.com The interconversion between these two oxidation states is a facile process, often achievable through controlled oxidation or reduction.

Oxidation of hexaammineruthenium(II) dichloride to hexaammineruthenium(III) trichloride (B1173362) can be accomplished by bubbling oxygen gas through an aqueous solution of the Ru(II) complex. google.comchemicalbook.com The progress of this reaction can be monitored by measuring the redox potential of the solution. google.comchemicalbook.com The addition of ammonium (B1175870) chloride to the solution is crucial, as it provides a source of chloride ions and facilitates the direct conversion to the Ru(III) trichloride salt. google.com The stoichiometry of ammonium chloride is important; a molar ratio of 1 to 2 with respect to ruthenium is preferred to ensure the reaction proceeds to completion without causing recrystallization of the starting material. google.com

The reverse process, the reduction of hexaammineruthenium(III) to hexaammineruthenium(II), is also a key transformation. This redox chemistry is fundamental to applications such as glucose monitoring systems, where [Ru(NH3)6]Cl3 acts as an electron mediator. chemicalbook.com In such systems, the Ru(III) complex is reduced to the Ru(II) complex by the product of an enzymatic reaction, and the subsequent re-oxidation of the Ru(II) species generates a measurable electric current. chemicalbook.com

The study of the interconversion between Ru(III) and Ru(II) aqua-chloro complexes has provided insights into the kinetics of these reactions, with the rates of both aquation and anation following the trend Ru(III) > Rh(III) > Ir(III). core.ac.uk

Table 2: Interconversion Reactions

| Starting Complex | Reagent(s) | Product Complex | Key Condition | Reference |

|---|---|---|---|---|

| [Ru(NH3)6]Cl2 | Oxygen, Ammonium Chloride | [Ru(NH3)6]Cl3 | Aqueous solution | google.comchemicalbook.com |

| [Ru(NH3)6]Cl3 | Electron source (e.g., from enzymatic reaction) | [Ru(NH3)6]Cl2 | Electrochemical cell | chemicalbook.com |

Derivatization from Hexaammineruthenium(II) Chloride as a Synthetic Intermediate

Hexammineruthenium(II) chloride is a valuable synthetic intermediate for the preparation of a variety of other ruthenium complexes. Its utility stems from the lability of the ammine ligands, which can be substituted by other ligands to form new coordination compounds.

For instance, [Ru(NH3)6]Cl2 serves as a precursor for the synthesis of chloropentaammineruthenium(III) chloride, [Ru(NH3)5Cl]Cl2. chemicalbook.com This is achieved through an oxidation process where one of the ammonia ligands is replaced by a chloride ion.

Furthermore, hexaammineruthenium(II) complexes can be used to synthesize compounds with different ligands, such as Schiff bases. unite.edu.mk In these reactions, the bidentate Schiff base ligand can replace two of the ammonia molecules in the coordination sphere of the ruthenium center. unite.edu.mk This allows for the creation of new Ru(II) complexes with tailored electronic and steric properties. unite.edu.mk

The reactivity of the hexaammine complex also extends to the formation of dinitrogen complexes. Historically significant, the pentaammine(dinitrogen)ruthenium(II) complex, [Ru(NH3)5(N2)]2+, can be synthesized from ruthenium(III) chloride and hydrazine, a reaction in which a hexaammine intermediate is implicated. wikipedia.org This complex and its derivatives are important in the study of nitrogen fixation.

The versatility of hexaammineruthenium complexes as synthetic precursors is a cornerstone of ruthenium coordination chemistry, enabling the development of catalysts and materials for a wide range of applications. chemimpex.com

Table 3: Derivatization Reactions from Ruthenium Ammine Complexes

| Starting Ruthenium Complex | Reagent(s) | Product Complex | Application/Significance | Reference |

|---|---|---|---|---|

| [Ru(NH3)6]Cl2 | Oxidizing conditions | [Ru(NH3)5Cl]Cl2 | Precursor for other Ru(III) complexes | chemicalbook.com |

| [Ru(NH3)6]Cl2 | Schiff base (bidentate ligand) | [Ru(NH3)4(Schiff base)]Cl2 | Synthesis of new Ru(II) complexes | unite.edu.mk |

| RuCl3 | Hydrazine | [Ru(NH3)5(N2)]2+ | Study of dinitrogen activation | wikipedia.org |

Electronic Structure, Bonding, and Advanced Spectroscopic Elucidation

Theoretical Investigations of Electronic Configuration and Molecular Orbitals

Theoretical calculations have been instrumental in providing a detailed picture of the electronic structure of the hexaammineruthenium(II) cation, [Ru(NH₃)₆]²⁺.

Density Functional Theory (DFT) Calculations on [Ru(NH₃)₆]²⁺ and Related Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the electronic structure of transition metal complexes like [Ru(NH₃)₆]²⁺. DFT calculations have been employed to investigate the ground state and excited state properties of this complex. wayne.edunih.gov These studies often focus on the nature of the metal-ligand bonding and the distribution of electron density. For instance, DFT calculations on related ruthenium ammine complexes have shown that the composition of the spectator ligands can significantly influence the π-donor properties of the ruthenium center. conicet.gov.arnih.gov In the case of [Ru(NH₃)₆]²⁺, which has a low-spin d⁶ electron configuration, the Ru-N stretching mode in the infrared spectrum is notably weak, a feature that has been correlated with its electronic structure. acs.org

DFT modeling has also been used to explore the potential energy surfaces of related ruthenium-ammine complexes, revealing insights into the energies of metal-centered (MC) and metal-to-ligand charge transfer (MLCT) excited states. wayne.edu These calculations indicate that for many ruthenium ammine complexes, the 3MC and 3MLCT states are close in energy. wayne.edu

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO)

Frontier molecular orbital (FMO) theory provides a framework for understanding the reactivity and electronic transitions within a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgunesp.br The HOMO is associated with the ability to donate electrons, while the LUMO relates to the capacity to accept electrons. ajchem-a.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter in quantum chemistry that provides information about the chemical activity and kinetic stability of a molecule. ajchem-a.com

In the [Ru(NH₃)₆]²⁺ complex, the HOMO is primarily of metal d-orbital character, specifically the t₂g set in an octahedral field. The LUMO, on the other hand, is typically composed of the antibonding e_g* orbitals, which are also predominantly metal-based. Ligand field theory describes the formation of molecular orbitals from the interaction of metal valence orbitals and ligand orbitals. libretexts.org The bonding molecular orbitals are mainly ligand in character, while the antibonding orbitals are primarily localized on the metal. libretexts.org This distribution underscores the electrophilic nature of the metal center and the nucleophilic character of the ligands. libretexts.org

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques have been utilized to experimentally probe the electronic and vibrational properties of hexaammineruthenium(II) chloride and related complexes.

Resonant Inelastic X-ray Scattering (RIXS) for Valence Electronic States

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, element-specific technique for investigating the valence electronic structure of materials. rsc.orgresearchgate.net RIXS has been used to study ruthenium complexes to gain insights into their ground and excited valence states. rsc.org By tuning the incident X-ray energy to a specific absorption edge, such as the Ru L-edge, RIXS can probe d-d excitations and charge-transfer states. rsc.orgaps.org This technique is particularly valuable because it can reveal optically forbidden transitions and provide detailed information about metal-ligand interactions. researchgate.net For instance, Ru L₃-edge 2p3d RIXS has been applied to model ruthenium complexes to probe unoccupied 4d valence orbitals and occupied 3d orbitals, offering a more detailed picture than conventional X-ray absorption near-edge structure (XANES) spectroscopy. osti.gov

X-ray Absorption Spectroscopy (XAS) for Metal-Ligand Covalency

X-ray Absorption Spectroscopy (XAS) is a widely used method to probe the unoccupied electronic states and the local geometric structure around an absorbing atom. osti.gov Ligand K-edge XAS, in particular, serves as a direct probe of metal-ligand covalency. nih.gov The intensity of pre-edge features in ligand K-edge spectra is proportional to the degree of mixing between ligand orbitals and the metal d-orbitals. nih.gov This allows for the quantification of covalency in both the ground and excited states. acs.orgnih.gov For ruthenium complexes, XAS at the Ru L-edge provides information on the 4d electronic configuration as a function of oxidation state, coordination geometry, and ligand identity. osti.gov The strong overlap between Ru 4d orbitals and ligand orbitals, indicative of significant metal-ligand covalency, can be observed in the XAS spectra. osti.gov

Vibrational Spectroscopy for Ligand Modes and Metal-Ligand Vibrations

Infrared (IR) and Raman spectroscopy are essential tools for characterizing the vibrational modes of molecules, which in turn provide information about bonding and structure. The infrared spectra of [Ru(NH₃)₆]X₂ (where X = Cl⁻, Br⁻, I⁻) have been measured in the solid state. researchgate.netcdnsciencepub.comcdnsciencepub.com Assignments for the observed absorption bands have been made, including those for the NH₃ ligand modes. cdnsciencepub.com Notably, the metal-nitrogen stretching vibrations for ruthenium(II) ammine complexes are very weak and difficult to observe in the expected region of the IR spectrum. acs.orgresearchgate.netcdnsciencepub.com This has been contrasted with the more intense Ru-N stretching vibrations observed for the corresponding ruthenium(III) complexes. researchgate.netcdnsciencepub.com The frequency of the NH stretching vibrations is higher for the ruthenium(II) complexes compared to the ruthenium(III) analogues, which is consistent with a weaker M-N bond leading to a stronger N-H bond in the Ru(II) case. cdnsciencepub.com

Table 1: Key Spectroscopic and Theoretical Data for [Ru(NH₃)₆]²⁺ and Related Systems

| Technique/Method | Parameter | Observation/Finding | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure | Low-spin d⁶ configuration influences the intensity of Ru-N vibrations. | acs.org |

| DFT | Excited States | 3MC and 3MLCT excited states are often close in energy in Ru-ammine complexes. | wayne.edu |

| Frontier Molecular Orbital Theory | HOMO/LUMO | HOMO is primarily metal t₂g; LUMO is primarily metal e_g*. | libretexts.org |

| Resonant Inelastic X-ray Scattering (RIXS) | Valence Excitations | Probes d-d and charge-transfer states, revealing metal-ligand interactions. | rsc.orgaps.org |

| X-ray Absorption Spectroscopy (XAS) | Metal-Ligand Covalency | Ligand K-edge XAS directly probes the mixing of ligand and metal d-orbitals. | nih.gov |

| Vibrational Spectroscopy (IR) | Ru-N Stretch | Very weak and difficult to observe for [Ru(NH₃)₆]²⁺. | researchgate.netcdnsciencepub.com |

| Vibrational Spectroscopy (IR) | N-H Stretch | Higher frequency in Ru(II) vs. Ru(III) ammines. | cdnsciencepub.com |

Table of Compound Names

| Systematic Name | Common/Formula Name |

|---|---|

| Azane;ruthenium(2+);dichloride | Hexaammineruthenium(II) chloride / [Ru(NH₃)₆]Cl₂ |

| Hexaammineruthenium(II) bromide | [Ru(NH₃)₆]Br₂ |

| Hexaammineruthenium(II) iodide | [Ru(NH₃)₆]I₂ |

| Hexaammineruthenium(III) chloride | [Ru(NH₃)₆]Cl₃ |

UV/Vis Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) absorption spectroscopy is a important technique for probing the electronic structure of ruthenium complexes, including analogues of this compound. The absorption of UV and visible light by these compounds promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic transitions within the complex, which are broadly categorized as d-d transitions and charge-transfer transitions.

For ruthenium(II) complexes, which have a d⁶ electronic configuration, the absorption bands in the UV/Vis spectrum are often dominated by metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. Ligand-field or d-d transitions, which involve the excitation of an electron from one d-orbital to another, are also possible but are often weaker in intensity.

Detailed research on organometallic analogues, such as neutral half-sandwich Ru(II) complexes of the type [(η⁶-arene)Ru(NH₃)Cl₂], provides insight into the electronic transitions of related structures. researchgate.net The study of these complexes reveals how the coordination environment influences the electronic absorption properties.

In a notable study, the UV/Vis absorption spectrum of [(η⁶-p-cym)Ru(NH₃)Cl₂] was recorded in a 5% methanol/95% water solution. nih.gov The initial electronic absorption spectrum of this complex exhibited distinct absorption bands with maxima at approximately 255 nm, 320 nm, and 410 nm. nih.gov These bands are characteristic of the electronic transitions within this specific organometallic ruthenium(II) ammine complex. The changes in these absorption bands over time were also used to monitor the kinetics of ligand substitution reactions, specifically the hydrolysis of the complex in aqueous solution. researchgate.netnih.gov

The following table summarizes the UV/Vis absorption data for the organometallic analogue [(η⁶-p-cym)Ru(NH₃)Cl₂].

| Absorption Maximum (λmax) (nm) | Solvent System | Reference |

| ~255 | 5% MeOH / 95% H₂O | nih.gov |

| ~320 | 5% MeOH / 95% H₂O | nih.gov |

| ~410 | 5% MeOH / 95% H₂O | nih.gov |

Redox Behavior and Electron Transfer Kinetics

Electrochemical Characterization of the [Ru(NH₃)₆]²⁺/³⁺ Couple

The electrochemical properties of the hexaammineruthenium couple are well-documented, making it a standard redox probe for characterizing electrode surfaces and for fundamental electrochemical studies. researchgate.netiorodeo.com

Cyclic voltammetry (CV) is a primary technique for investigating the [Ru(NH₃)₆]²⁺/³⁺ couple. In typical experiments using electrolytes like KCl, the couple exhibits a well-defined, reversible one-electron redox process. iorodeo.comwalisongo.ac.id The reversibility is characterized by several key parameters. The separation between the anodic and cathodic peak potentials (ΔEₚ) is theoretically 59/n mV (where n is the number of electrons, in this case, 1) for a perfectly reversible system. Experimentally, ΔEₚ values for the [Ru(NH₃)₆]²⁺/³⁺ couple are often close to this ideal value, although deviations can occur. walisongo.ac.id Another indicator of reversibility is the ratio of the anodic to cathodic peak currents (Iₚₐ/Iₚ꜀), which is ideally equal to 1.

Studies have performed cyclic voltammetry across various scan rates to probe the system's kinetics. For instance, in a 0.1 M KCl solution, voltammograms have been recorded at scan rates ranging from 10 to 500 mV/s. walisongo.ac.id The relationship between peak currents and the square root of the scan rate is typically linear, confirming a diffusion-controlled process.

Table 1: Representative Cyclic Voltammetry Parameters for [Ru(NH₃)₆]³⁺ in 0.1 M KCl

| Scan Rate (mV/s) | Peak Potential Separation (ΔEₚ) (mV) | Anodic to Cathodic Peak Current Ratio (Iₚₐ/Iₚ꜀) |

|---|---|---|

| 10 | ~70 | ~1.0 |

| 50 | ~75 | ~1.0 |

| 100 | ~80 | ~1.0 |

| 250 | ~90 | ~1.0 |

| 500 | ~105 | ~1.0 |

The electrochemical reversibility can be influenced by the supporting electrolyte concentration and the nature of the electrode surface. researchgate.net

The kinetics of electron transfer between the [Ru(NH₃)₆]²⁺/³⁺ couple and an electrode surface are quantified by the standard heterogeneous rate constant (k⁰). This parameter is highly dependent on the electrode material. The process is known to be a very fast electron-transfer reaction. nih.gov

Studies have shown that k⁰ values are significantly different across various electrodes. For instance, k⁰ values at boron-doped diamond (BDD) electrodes are reported to be in the range of 10⁻² cm s⁻¹, which is more than an order of magnitude smaller than at metal or glassy carbon (GC) electrodes, where values can be ≥2.0 cm s⁻¹. acs.orgresearchgate.net The kinetics also vary with the crystallographic orientation of single-crystal electrodes; for example, the heterogeneous rate constant at a Au(111) surface was found to be significantly larger than at a Au(100) surface. nih.gov The transfer coefficient for the reaction is generally found to be close to 0.5. nih.gov

Table 2: Heterogeneous Electron Transfer Rate Constants (k⁰) for the [Ru(NH₃)₆]²⁺/³⁺ Couple on Various Electrodes

| Electrode Material | Electrolyte | k⁰ (cm s⁻¹) | Reference |

|---|---|---|---|

| Polycrystalline Gold (Au) | Dilute HClO₄ | ~1-2 | nih.gov |

| Au(111) | 0.01 M HClO₄ | > Au(100) value | nih.gov |

| Au(100) | 0.01 M HClO₄ | < Au(111) value | nih.gov |

| Glassy Carbon (GC) | 1.0 M KCl | ≥2.0 | acs.org |

| Boron-Doped Diamond (BDD) | 1.0 M KCl | ~10⁻² | acs.org |

The slower kinetics at BDD electrodes have been discussed in terms of factors like the density of electronic states and double-layer effects. acs.org

Cyclic Voltammetry and Electrochemical Reversibility Studies

Role of [Ru(NH3)6]2+/3+ as a Redox Mediator in Electrochemical Systems

The hexaammineruthenium(II)/(III) ([Ru(NH3)6]2+/3+) couple is a widely employed redox mediator in electrochemical studies due to its chemically and electrochemically reversible nature. Its primary function is to facilitate electron transfer between an electrode and a species in solution that might otherwise react slowly or not at all at the electrode surface. This section explores the multifaceted role of this redox couple in various electrochemical systems, supported by detailed research findings.

The [Ru(NH3)6]2+/3+ couple is often considered a model outer-sphere redox system. mckelveylab.comstechnolock.com This means that the electron transfer process occurs without the formation of a chemical bond between the reactant and the electrode surface. manchester.ac.uk Consequently, its kinetics are primarily sensitive to the density of electronic states (DOS) of the electrode material rather than its surface chemistry, making it a valuable tool for probing the electronic properties of different electrode materials. manchester.ac.uktudublin.ie For instance, it has been used to compare the electron transfer rates on various carbon electrodes, including different grades of highly oriented pyrolytic graphite (B72142) (HOPG) and carbon nanowalls. stechnolock.comresearchgate.netresearchgate.net

One of the key advantages of using the [Ru(NH3)6]2+/3+ couple, particularly with gold electrodes, is its stability compared to other common redox probes like the hexacyanoferrate(II)/(III) couple. nih.govnih.gov The hexacyanoferrate couple has been shown to cause corrosion of gold electrodes over time, which can alter the sensing signals and compromise the reliability of measurements, especially in biosensing applications. nih.govnih.govacs.org In contrast, hexaammineruthenium(II)/(III) provides a more stable platform for long-term impedimetric measurements with gold electrodes. nih.gov

The electron transfer kinetics of the [Ru(NH3)6]2+/3+ couple have been the subject of numerous investigations. Studies have shown that the rate constants for the reduction of [Ru(NH3)6]3+ are influenced by the nature and concentration of the supporting electrolyte anions. nih.gov For example, at platinum and gold ultramicroelectrodes, the rate constant was found to be dependent on the anion in the order CF3SO3- < Cl- < ClO4-. nih.gov The direct proportionality of the rate constant to the total chloride concentration suggests a direct role of the chloride ion in mediating the electron transfer. nih.gov

The versatility of the [Ru(NH3)6]2+/3+ redox mediator is evident in its application in various electrochemical contexts, including biosensors and the characterization of novel electrode materials. In a study on an electrochemical glucose sensor, [Ru(NH3)6]3+ was used as a secondary redox mediator in conjunction with 1,10-Phenanthroline-5,6-dione (PD) to facilitate electron transfer from the active center of a glucose dehydrogenase enzyme to the electrode. mdpi.com This dual-mediator system demonstrated a synergistic effect, enabling efficient glucose detection. mdpi.com

Furthermore, the [Ru(NH3)6]2+/3+ couple has been instrumental in studying the electrochemical properties of two-dimensional transition metal dichalcogenides (TMDCs). Research has demonstrated that the electron transfer kinetics of this redox couple are enhanced on the edge planes of TMDCs compared to their basal planes. mckelveylab.com The rate of electron transfer was also found to decrease as the number of stacked layers of TMDCs such as MoS2, MoSe2, WS2, and WSe2 increased. mckelveylab.com

A photoelectrochemical-chemical-chemical (PECCC) redox cycling amplification strategy utilized the [Ru(NH3)6]2+/3+ couple for the sensitive detection of interleukin-6 (IL-6). acs.org In this system, the oxidation of [Ru(NH3)6]2+ by photogenerated holes on a Bi2S3/BiVO4 photoelectrode initiated a chain reaction, leading to significant signal amplification. acs.org

The following tables summarize key findings from various research studies on the role and kinetics of the [Ru(NH3)6]2+/3+ redox mediator.

Table 1: Research Findings on the Role of [Ru(NH3)6]2+/3+ as a Redox Mediator

| Electrochemical System/Application | Key Findings | Reference |

|---|---|---|

| Impedimetric Biosensing with Gold Electrodes | [Ru(NH3)6]2+/3+ is a more stable redox probe than [Fe(CN)6]3-/4-, which causes corrosion of gold electrodes. In-situ generation of [Ru(NH3)6]2+ by applying a DC-bias to reduce [Ru(NH3)6]3+ enables stable measurements. | nih.gov |

| Characterization of Transition Metal Dichalcogenides (TMDCs) | Electron transfer kinetics of [Ru(NH3)6]2+/3+ are enhanced on the edge planes of TMDCs compared to basal planes. The rate of electron transfer decreases with an increasing number of TMDC layers. | mckelveylab.com |

| Photoelectrochemical Immunoassay | Used in a PECCC redox cycling amplification strategy for the detection of interleukin-6 (IL-6), achieving triple signal amplification. | acs.org |

| Electrochemical Glucose Sensor | Acted as a secondary mediator with 1,10-Phenanthroline-5,6-dione (PD) to facilitate electron transfer from the enzyme's active center to the electrode. | mdpi.com |

| Characterization of Carbon-Based Electrodes | Serves as a benchmark outer-sphere redox probe to evaluate the heterogeneous electron transfer (HET) kinetics of graphite and graphene paste electrodes with varying lateral flake sizes. | stechnolock.commmu.ac.uk |

| Scanning Electrochemical Microscopy (SECM) of Corroding Surfaces | [Ru(NH3)6]3+ can act as an oxidant and promote the corrosion of copper. The SECM feedback behavior varied depending on the redox mediator used. | acs.org |

Table 2: Electron Transfer Kinetics Data for the [Ru(NH3)6]2+/3+ Redox Couple

| Electrode Material | Measurement Technique | Key Kinetic Parameters/Observations | Reference |

|---|---|---|---|

| Platinum and Gold Ultramicroelectrodes | Impedance Spectroscopy | Rate constants (kel) for the reduction of [Ru(NH3)6]3+ are strongly dependent on the anion (CF3SO3- < Cl- < ClO4-). kel is directly proportional to the total [Cl-]. | nih.gov |

| Bismuth Electrodes in aqueous KCl | Impedance Spectroscopy | The standard rate constant for the reduction of [Ru(NH3)6]3+ was found to be 1.47 ± 0.44 × 10-3 cm s-1, which is significantly slower than at Pt electrodes. | researchgate.net |

| Highly Oriented Pyrolytic Graphite (HOPG) | Droplet-Cell Setup | Electron transfer kinetics on HOPG are comparable to those on Pt electrodes, suggesting that the density of electronic states of the electrode may not be the dominant factor for this outer-sphere redox couple. | researchgate.net |

| Carbon Nanowalls (CNWs) | Cyclic Voltammetry | Adsorption of camphor (B46023) and borneol on pristine CNWs leads to a decrease in the rate constant (k⁰) by a factor of 2.5–10. | researchgate.net |

| Graphite Electrode with Boron Nitride Tunneling Barrier | Microdroplet Electrochemical Cell | The electron transfer rate exhibits an exponential dependence on the tunneling distance for monolayer and bilayer hBN. | manchester.ac.uk |

Reactivity: Ligand Exchange and Substitution Dynamics

Kinetics of Ligand Substitution in [Ru(NH₃)₆]²⁺ and its Derivatives

The kinetics of ligand substitution in ruthenium(II) ammine complexes are a critical area of study in coordination chemistry, providing insights into reaction mechanisms and the factors that influence reactivity. solubilityofthings.com The substitution of ligands in these complexes can be influenced by several factors including the nature of the entering and leaving ligands, the solvent, and the electronic and steric properties of the complex itself. solubilityofthings.com

For instance, the substitution of a water molecule in the derivative [Ru(NH₃)₅(H₂O)]²⁺ by various ligands has been studied to understand these dynamics. The rates of these reactions are essential for comparing the reactivity of different incoming ligands.

In some derivatives, the presence of certain ligands can significantly accelerate substitution reactions. For example, the ligand substitution reactions of [Ru(edta)(H₂O)]⁻ are noted to be much faster than those of [Ru(NH₃)₅(H₂O)]³⁺. oup.com This acceleration is attributed to the transient coordination of a pendant group on the EDTA ligand, which assists in the displacement of the coordinated water molecule. oup.com

Photochemical methods can also induce ligand exchange. Irradiation of certain ruthenium(II) complexes can lead to the dissociation of ligands. acs.orgnih.gov The efficiency of this photo-induced ligand exchange, represented by the quantum yield, is dependent on the specific ligands and the wavelength of light used. nih.gov For example, introducing steric bulk into the ligand set can lower the energy of the dissociative triplet ligand field (³LF) state, thereby increasing the quantum yield of ligand dissociation. acs.orgnih.gov

Table 1: Kinetic Data for Ligand Substitution in Ruthenium Complexes

| Reactant Complex | Entering Ligand (X) | Forward Rate Constant (k_f) | Backward Rate Constant (k_b) |

|---|---|---|---|

| [Ru(hedtra)(H₂O)] | Br⁻ | 0.13 ± 0.01 M⁻¹s⁻¹ | (1.9 ± 0.2) x 10⁻² s⁻¹ |

| [Ru(hedtra)(H₂O)] | CH₃CN | 0.48 ± 0.02 M⁻¹s⁻¹ | (3.0 ± 0.2) x 10⁻² s⁻¹ |

| [Ru(hedtra)(H₂O)] | SCN⁻ | 7.5 ± 0.2 M⁻¹s⁻¹ | (1.3 ± 0.8) x 10⁻² s⁻¹ |

| [Ru(hedtra)(H₂O)] | Pyridine | 18 ± 2 M⁻¹s⁻¹ | - |

Data sourced from studies on [Ru(hedtra)(H₂O)] at 25 °C and I=0.5 mol dm⁻³. oup.com

Mechanistic Aspects of Ammonia (B1221849) Dissociation and Exchange

The exchange and dissociation of ammonia ligands from the [Ru(NH₃)₆]²⁺ complex are fundamental processes in its reaction chemistry. These reactions typically proceed through a dissociative or associative mechanism. solubilityofthings.com In a dissociative mechanism, a ligand detaches from the metal center to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. solubilityofthings.com Conversely, an associative mechanism involves the formation of a higher-coordination-number intermediate where both the incoming and outgoing ligands are simultaneously bonded to the metal center. solubilityofthings.com

For many ruthenium(II) complexes, particularly 16-electron systems, the associative pathway is common. researchgate.net However, the specific mechanism can be influenced by various factors. For instance, photochemical ligand dissociation in some Ru(II) polypyridyl complexes is understood to occur from a triplet ligand field (³LF) excited state, which has Ru-ligand antibonding character. nsf.gov Population of this dissociative state often proceeds through thermal population from a metal-to-ligand charge transfer (³MLCT) state. acs.orgnih.gov However, recent studies suggest that in some cases, ligand dissociation can occur directly from the ³MLCT state, offering alternative pathways for photoreactivity. nsf.gov

The stability of the metal-ligand bond is a key factor. In the ground state, the d⁶ ruthenium(II) center in ammine complexes forms stable bonds with ammonia, in part due to π-backbonding. nsf.gov The lability of a coordinated ligand, such as water in aquated derivatives, is strongly influenced by the other ligands present in the complex. researchgate.net

Formation of Bridged Ruthenium Complexes and Dimeric Species

The [Ru(NH₃)₆]²⁺ cation and its derivatives can participate in reactions that lead to the formation of multinuclear complexes, where two or more ruthenium centers are linked by a bridging ligand. These bridged species can exhibit interesting electronic and chemical properties.

A notable example is the reaction of hexaammineruthenium(II) dichloride with hydrochloric acid, which results in the formation of a blue, chloro-bridged ruthenium(II)-ruthenium(III) dimer, characterized as [Ru₂(NH₃)₆Cl₃H₂O]Cl. cdnsciencepub.com A similar bromo-bridged complex, [Ru₂(NH₃)₆Br₃H₂O]Br, is formed with hydrobromic acid. cdnsciencepub.com These reactions demonstrate the ability of the ruthenium ammine complex to undergo both oxidation and dimerization.

Dinitrogen (N₂) can also act as a bridging ligand. The reaction of aquated ruthenium(II) ammine complexes with molecular nitrogen can lead to the formation of the binuclear complex [(NH₃)₅Ru-N₂-Ru(NH₃)₅]⁴⁺. acs.orgoup.com Furthermore, mixed-metal bridged complexes can be synthesized, such as the nitrogen-bridged osmium-ruthenium dimer, [(H₂O)(NH₃)₄Ru-N₂-Os(NH₃)₅]⁴⁺. cdnsciencepub.com The formation of these dinitrogen-bridged species is a significant area of research due to their relevance to nitrogen fixation.

The formation of these dimeric and bridged complexes often involves the initial substitution of one of the primary ligands (like ammonia or water) to create a reactive site for the bridging ligand to coordinate.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into ruthenium complexes, including those related to "Azane;ruthenium(2+);dichloride," has yielded significant contributions across various scientific fields. A primary focus has been on their potential as anticancer agents. researchgate.netresearchgate.net Ruthenium complexes have demonstrated promising antiproliferative activity against a range of cancer cell lines, in some cases exceeding the cytotoxicity of standard anticancer drugs like cisplatin. mdpi.comnih.gov The versatility of ruthenium's coordination chemistry allows for the fine-tuning of the electronic and steric properties of these complexes by modifying the surrounding ligands. nih.gov This adaptability is crucial for optimizing their therapeutic potential and has led to the development of compounds that can overcome drug resistance, a major hurdle in cancer therapy. researchgate.netnih.gov

Beyond oncology, ruthenium complexes are recognized for their catalytic prowess. They are instrumental in various organic transformations, including hydrogenation, transfer hydrogenation, and C-H bond activation. wikipedia.orgsynthesiswithcatalysts.comrsc.org The development of ruthenium-based catalysts has enabled more efficient and selective synthesis of valuable chemical compounds. americanelements.comamericanelements.com For instance, certain ruthenium complexes are effective catalysts for the conversion of biomass-derived substrates into valuable chemicals, highlighting their role in sustainable chemistry. nih.gov

In the realm of materials science and nanotechnology, ruthenium complexes are being explored for their unique photophysical and electronic properties. nih.gov Research has demonstrated their application as photosensitizers and in the development of redox-active materials. researchgate.netnih.gov Furthermore, some ruthenium complexes have been investigated as luminescent probes for detecting DNA mismatches and abasic sites, showcasing their potential in diagnostics and biotechnology. acs.org

Emerging Research Avenues and Unaddressed Challenges

Despite the significant progress, several challenges and exciting research avenues remain in the field of ruthenium complexes. A major hurdle for their clinical translation as anticancer agents is an incomplete understanding of their pharmacokinetics, biodistribution, and potential long-term toxicity. researchgate.net Inconsistencies between in vitro and in vivo results also pose a significant challenge, necessitating further research to bridge this gap. researchgate.net The precise molecular mechanisms by which many ruthenium complexes exert their cytotoxic effects are not fully elucidated, and a deeper understanding is required to optimize their design. researchgate.net

Emerging research is focusing on several key areas. The development of dual-active agents that exhibit both anticancer and antiviral properties is a promising direction, especially in light of the demonstrated activity of some ruthenium complexes against viruses like SARS-CoV-2. nih.gov The design of ruthenium complexes that can be activated by light offers a strategy to create targeted therapies with reduced side effects. nih.gov This involves creating unreactive Ru(II) complexes that can be transformed into cytotoxic species upon light irradiation at the tumor site. nih.gov

In catalysis, the quest for more robust and efficient catalysts remains a priority. This includes the development of catalysts based on more abundant and less expensive metals, with highly active ruthenium catalysts serving as benchmarks. recercat.cat The design of "smart" catalysts that can adapt their reactivity in response to external stimuli, such as the presence of CO2, is another innovative research direction. nih.gov

Furthermore, the application of ruthenium complexes in bioinorganic chemistry continues to expand. This includes their use as biosensors, imaging agents, and tools to probe biological processes at the molecular level. researchgate.netmdpi.com The modular nature of ruthenium complexes provides a vast chemical space for the design of new compounds with tailored functions, ensuring that this field will continue to be a vibrant area of research for the foreseeable future. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing azane-ruthenium(II) dichloride complexes with nitrogen-based ligands?

Answer:

Azane-ruthenium(II) dichloride complexes are typically synthesized via ligand substitution reactions starting from ruthenium(III) precursors like RuCl₃. For example, tris(1,10-phenanthroline)ruthenium(II) dichloride is prepared by reducing RuCl₃ in the presence of phenanthroline ligands under inert conditions . To ensure purity, column chromatography or recrystallization in ethanol/water mixtures is employed. Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ligand ratios. Ligand choice (e.g., bipyridine, phenanthroline) directly impacts stability and reactivity .

Advanced: How can computational methods like DFT resolve electronic structure ambiguities in azane-ruthenium(II) dichloride complexes?

Answer:

Density Functional Theory (DFT) calculations are critical for analyzing electronic configurations, redox potentials, and ligand-field effects. For instance, studies on ruthenium(II) arene complexes use DFT to model charge-transfer transitions and predict catalytic behavior . Advanced workflows include:

- Geometry optimization with B3LYP hybrid functionals.

- Solvent effects modeled via COSMO.

- Comparison of calculated vs. experimental UV-Vis spectra to validate electronic transitions.

Discrepancies in redox potentials between theory and experiment often arise from solvent interactions or spin-state variations, requiring multi-reference methods like CASSCF for accuracy .

Basic: What spectroscopic techniques are essential for characterizing azane-ruthenium(II) dichloride complexes?

Answer:

- NMR Spectroscopy: ¹H and ³¹P NMR identify ligand coordination shifts. For example, triphenylphosphine ligands in tris(triphenylphosphine)ruthenium(II) dichloride show distinct ³¹P peaks at δ 30–40 ppm .

- UV-Vis Spectroscopy: Metal-to-ligand charge transfer (MLCT) bands (e.g., 450–500 nm) confirm oxidation states .

- X-ray Crystallography: Resolves coordination geometry. CCDC datasets (e.g., 2241206–2241208) provide bond-length comparisons for Ru–N and Ru–Cl bonds .

Advanced: How can researchers address contradictions in catalytic efficiency data for ruthenium(II) dichloride complexes in hydrogenation reactions?

Answer:

Contradictions often stem from:

- Ligand Steric Effects: Bulky ligands (e.g., BINAP) reduce substrate accessibility, altering turnover numbers (TONs). Comparative studies with varying phosphine/amine ligands are recommended .

- Solvent Polarity: Protic solvents (e.g., methanol) stabilize intermediates differently than aprotic solvents (e.g., THF), affecting reaction rates. Kinetic profiling under controlled conditions is critical .

- Reproducibility Checks: Standardize catalyst pre-activation (e.g., H₂ purging) and use internal standards (e.g., ferrocene) for electrochemical validation .

Basic: What safety protocols are mandatory when handling azane-ruthenium(II) dichloride complexes?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are essential due to hazards (H302: harmful if swallowed; H312: harmful skin contact) .

- Ventilation: Use fume hoods to avoid inhalation (H332).

- Waste Disposal: Collect in sealed containers for heavy-metal waste processing. Avoid aqueous disposal due to environmental persistence .

Advanced: What mechanistic insights guide the design of ruthenium(II) dichloride catalysts for click chemistry applications?

Answer:

In azide-alkyne cycloadditions, Ru(II) complexes facilitate strain-promoted reactions via:

- Ligand Lability: Labile chloride ligands allow substrate coordination.

- Redox Activity: Ru(II/III) transitions stabilize reactive intermediates.

Mechanistic validation involves: - Kinetic Isotope Effects (KIE): Differentiate radical vs. polar pathways.

- EPR Spectroscopy: Detect paramagnetic intermediates during catalysis .

Basic: How does ligand choice influence the stability of azane-ruthenium(II) dichloride complexes in aqueous solutions?

Answer:

- Strong-Field Ligands (e.g., 1,10-phenanthroline): Enhance stability via chelate effects, reducing hydrolysis.

- Labile Ligands (e.g., Cl⁻): Increase susceptibility to ligand substitution, requiring buffered solutions (pH 4–6) for stabilization .

Stability is quantified via half-life measurements using UV-Vis monitoring at λ = 300–400 nm .

Advanced: What strategies optimize the catalytic recyclability of ruthenium(II) dichloride complexes in oxidation reactions?

Answer:

- Heterogenization: Immobilize complexes on silica or MOFs to prevent aggregation.

- Additive Effects: Co-catalysts like TEMPO improve turnover frequencies (TOFs) by mitigating deactivation pathways .

- Operando Spectroscopy: Raman or XAFS tracks structural changes during catalysis to identify deactivation mechanisms .

Basic: What analytical techniques confirm the purity of azane-ruthenium(II) dichloride complexes post-synthesis?

Answer:

- Elemental Analysis: Verify C, H, N, and Cl content within ±0.3% of theoretical values.

- HPLC-MS: Detect trace impurities (e.g., ligand byproducts) with reverse-phase C18 columns .

- Cyclic Voltammetry: Single redox peaks (e.g., Ru(II/III) at +0.8 V vs. Ag/AgCl) indicate homogeneity .

Advanced: How do solvent dielectric constants modulate the catalytic activity of azane-ruthenium(II) dichloride complexes?

Answer:

High dielectric solvents (e.g., DMF, ε = 37) stabilize charged intermediates, accelerating oxidative addition steps. In contrast, low dielectric solvents (e.g., toluene, ε = 2.4) favor neutral pathways. Solvent screening using Kamlet-Taft parameters (α, β, π*) correlates polarity with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.